![molecular formula C9H4F3NO2S B1245806 N-(trifluoromethylthio)phthalimide CAS No. 719-98-2](/img/structure/B1245806.png)
N-(trifluoromethylthio)phthalimide
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Overview
Description
“N-(trifluoromethylthio)phthalimide” is a chemical compound with the molecular formula C9H4F3NO2S and a molecular weight of 247.19 . It appears as a white to almost white powder or crystal . It is used for laboratory research purposes .
Synthesis Analysis
“N-(trifluoromethylthio)phthalimide” has been used as a fluorinated reagent in the synthesis of acyl fluorides . A series of acyl fluorides have been synthesized using this compound as a fluorinated reagent for the first time . The compound has also been used in the trifluoromethylthiolation of nitrogen nucleophiles and thiols .Chemical Reactions Analysis
“N-(trifluoromethylthio)phthalimide” has been used in various chemical reactions. For instance, it has been used in the trifluoromethylthiolation of nitrogen nucleophiles and thiols . It has also been used in the synthesis of acyl fluorides .Physical And Chemical Properties Analysis
“N-(trifluoromethylthio)phthalimide” is a solid at 20 degrees Celsius . . It should be stored under inert gas .Scientific Research Applications
Synthesis of Acyl Fluorides
“N-(trifluoromethylthio)phthalimide” has been used as a fluorinated reagent in the synthesis of acyl fluorides . This process involves the deoxygenated fluorination of readily available carboxylic acids . Acyl fluorides are intriguing targets that play an important role in organic synthesis due to their outstanding balance between stability and reactivity .
Trifluoromethylthiolation Reagent
This compound has been developed as an easily synthesized and efficient trifluoromethylthiolation reagent . An array of valuable compounds were obtained employing this versatile SCF3-reagent .
Electrophilic Source of F3CS+
“N-(trifluoromethylthio)phthalimide” can be used as an electrophilic source of F3CS+ and reacts readily with boronic acids and alkynes under copper catalysis .
Synthesis of Trifluoromethanesulfenamides and Unsymmetrical Disulfides
The chemoselective trifluoromethylthiolation of nitrogen nucleophiles and thiols using “N-(trifluoromethylthio)phthalimide” under mild, metal-free conditions has been described . A series of trifluoromethanesulfenamides and unsymmetrical disulfides is prepared from the corresponding aliphatic and aromatic amines and thiols in good yields .
Medicinal and Agrochemical Applications
Trifluoromethanesulfenamides and disulfides belong to interesting classes of organic molecules which possess remarkable properties for medicinal and agrochemical applications .
Synthesis of α-Trifluoromethyl-Thiolated Ketones
The reaction of SCF3-phthalimide with enamines, affording the α-trifluoromethyl-thiolated ketones, has been reported .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(trifluoromethylsulfanyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSRIIHFLPQCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(trifluoromethylthio)phthalimide | |
CAS RN |
719-98-2 |
Source
|
Record name | N-(Trifluoromethylthio)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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